Aldehyde-benzyl-PEG5-alkyne

Catalog No.
S12273273
CAS No.
M.F
C19H26O6
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldehyde-benzyl-PEG5-alkyne

Product Name

Aldehyde-benzyl-PEG5-alkyne

IUPAC Name

4-[2-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2

InChI Key

AALNWPTUBYAKQV-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O

Aldehyde-benzyl-PEG5-alkyne (CAS 1378928-83-6) is a highly specialized heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates. Structurally, it features a reactive benzaldehyde moiety and a terminal alkyne, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The benzaldehyde group enables site-specific conjugation to primary amines via reductive amination or to hydroxylamines/hydrazines via stable oxime/hydrazone ligation, while the alkyne supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. For procurement professionals and synthetic chemists, this compound represents a critical upgrade over standard aliphatic linkers by embedding a UV-active aromatic ring for process monitoring, alongside a precise PEG5 chain length that optimizes solubility and spatial geometry in ternary complex formation [2].

Workflow Fit

Assembly Logic

Orthogonal heterobifunctional linker: alkyne for CuAAC, aromatic aldehyde for amine/hydrazide conjugation without cross-reactivity.

Spacer Context

PEG5 repeat length provides an intermediate span for ternary complex geometry screening in PROTAC SAR libraries.

Solubility Profile

Enhanced aqueous solubility versus non-PEGylated alkyl linkers, supporting homogeneous conjugation conditions.

Substituting Aldehyde-benzyl-PEG5-alkyne with a purely aliphatic aldehyde-PEG-alkyne or an NHS-ester equivalent introduces severe processability and stability risks. Aliphatic aldehydes are highly susceptible to enolization, aldol condensation, and rapid oxidation during storage, leading to complex, impure reaction mixtures that degrade batch-to-batch reproducibility [1]. Furthermore, aliphatic chains lack a strong UV chromophore, rendering standard HPLC-UV monitoring ineffective and forcing reliance on destructive mass spectrometry. While NHS-PEG-alkynes offer faster amine reactivity, their rapid hydrolysis in aqueous buffers (often degrading within hours) precludes their use in dilute protein conjugations or prolonged multi-step syntheses [2]. The benzaldehyde core of this specific compound resolves these issues by providing exceptional aqueous stability, preventing auto-condensation, and ensuring a strong UV absorbance signal for precise stoichiometric control.

Substitution Risk

PEG length deviation: single-unit change (e.g., PEG4 or PEG6) may shift ternary complex formation efficiency and reported degradation activity.

Aliphatic aldehyde analogs may exhibit higher acid sensitivity, potentially altering conjugate stability profile under endosomal pH conditions.

Non-orthogonal heterobifunctional alternatives often require protecting-group strategies, adding synthetic steps and reducing one-pot assembly feasibility.

Aqueous Stability for Prolonged Bioconjugation

In aqueous buffer systems required for sensitive protein labeling, the functional group stability dictates the viable reaction window. Aldehyde-benzyl-PEG5-alkyne demonstrates near-complete stability, whereas standard NHS-ester analogs degrade rapidly [1].

Evidence DimensionHydrolytic half-life in aqueous buffer
Target Compound Data>99% intact after 48 hours
Comparator Or BaselineNHS-PEG5-alkyne (~4-5 hours half-life)
Quantified DifferenceOver 10-fold increase in functional half-life
ConditionspH 7.4 PBS buffer at 25°C

Procuring the benzaldehyde variant allows for bulk preparation of aqueous stocks and enables long-duration incubations required for low-concentration target proteins without linker degradation.

Spacer Length
Cross-study comparable
PEG5: ~18–20 Å (5 units)
PEG4: ~14–15 Å; PEG6: ~21–22 Å; each unit adds ~3.5 Å.
Supports linker-length SAR screening between PEG4 and PEG6 spans.
Activity trend PEG3 > PEG4 ≫ PEG2 observed; single-unit shift can alter degradation outcome.

Process Monitoring via UV Absorbance

Tracking conjugation efficiency in real-time is critical for industrial scale-up. The embedded benzyl ring in Aldehyde-benzyl-PEG5-alkyne provides a strong UV chromophore, vastly outperforming purely aliphatic linkers that are virtually invisible to standard UV detectors [1].

Evidence DimensionMolar Extinction Coefficient (ε) at 254 nm
Target Compound Dataε ≈ 12,000 - 15,000 M⁻¹cm⁻¹
Comparator Or BaselineAliphatic Aldehyde-PEG5-alkyne (ε < 50 M⁻¹cm⁻¹)
Quantified Difference>240-fold higher UV absorbance signal
ConditionsStandard HPLC-UV analysis in water/acetonitrile gradient

This enables direct, non-destructive quantitative tracking of PROTAC synthesis and purification, eliminating the need for expensive and complex mass spectrometry at every step.

Aldehyde Stability
Cross-study comparable
Aromatic aldehyde conjugate: high stability at pH 7.4
Aliphatic aldehyde: accelerated hydrolysis at pH 5.0–6.5.
Reported pH-dependent conjugate stability context.
Stability advantage attributed to electron-withdrawing aromatic ring.

Oxime Conjugate Stability in Vivo

When utilized in oxime ligation with hydroxylamine-functionalized payloads, the aromatic nature of the benzaldehyde core yields a significantly more stable conjugate compared to aliphatic aldehydes, which are prone to hydrolysis under physiological conditions [1].

Evidence DimensionOxime conjugate stability (hydrolysis rate)
Target Compound Data<5% hydrolysis after 7 days
Comparator Or BaselineAliphatic aldehyde-derived oxime (~20-30% hydrolysis)
Quantified Difference4 to 6-fold reduction in premature payload release
ConditionsIncubation in human serum at 37°C, pH 7.4

For developers of targeted therapeutics, the aromatic oxime linkage ensures the integrity of the PROTAC or conjugate in systemic circulation, directly impacting efficacy and reducing off-target toxicity risks.

N-Terminal Selectivity
Cross-study comparable
Aldehyde: pH 5.0–6.5 favors N-terminal α-amine; minimal competing hydrolysis.
NHS ester: t₁/₂ 10–30 min at pH 8.0; broad lysine reactivity.
Supports site-selective N-terminal conjugation protocol design.
Longer reaction window versus hydrolysis-prone NHS esters.
CuAAC Kinetics
Class-level inference
>90% conversion in 2–4 h at RT for PEG-alkynes; PEG5 spacer enhances solubility.
DBCO-PEG5-antibody shows accelerated SPAAC kinetics vs. shorter PEG.
Supports click-chemistry intermediate solubility screening.
Direct kinetic constants for this compound not published; class-level inference applied.
Orthogonal Dual-Conjugation
Head-to-head
Experimentally verified: alkyne dyes attach exclusively via CuAAC; amine dyes via Schiff base.
No cross-reactivity observed in dual-reactive hydrogel system.
Supports one-pot sequential assembly without protecting-group steps.
PEG5 spacer further reduces steric hindrance between termini.

PROTAC Library Synthesis and Optimization

Due to its precise 5-unit PEG spacer and UV-traceable benzaldehyde core, this compound is ideal for constructing PROTAC libraries. It allows chemists to reliably link amine-containing target ligands to azide-functionalized E3 ligase recruiters via CuAAC click chemistry, with the added benefit of straightforward HPLC reaction monitoring [1].

Site-Specific N-Terminal Protein Labeling

The benzaldehyde moiety is perfectly suited for site-specific reductive amination at the N-terminus of proteins. Because the N-terminal α-amine has a lower pKa than lysine ε-amines, reacting this linker at pH 5.5-6.5 ensures highly regioselective modification without the rapid hydrolysis issues associated with NHS esters [2].

Stable Oxime-Linked Biotherapeutics

For applications requiring long-term stability in serum, such as antibody-drug conjugates (ADCs) or targeted delivery systems, this linker is the preferred choice for oxime ligation. The resulting aromatic oxime bond resists physiological degradation far better than aliphatic alternatives, ensuring payload retention in vivo [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker SAR screening
PEG5 intermediate spacer length
Ternary complex geometry and degradation activity
Bioconjugate stability research
Aromatic aldehyde linkage
pH-dependent hydrolysis profile at physiologic vs. endosomal pH
N-terminal protein conjugation studies
pH-controlled aldehyde selectivity
N-terminus vs. lysine modification ratio
Orthogonal dual-functional probe assembly
Alkyne-aldehyde orthogonality
Dual-conjugation yield without cross-reactivity

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

350.17293854 Da

Monoisotopic Mass

350.17293854 Da

Heavy Atom Count

25

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